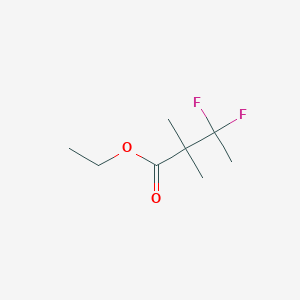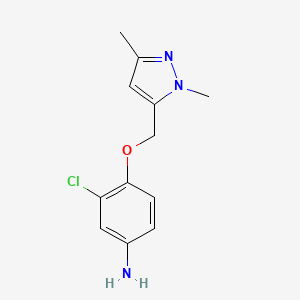
3-Chloro-4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)aniline, also known as CDMA, is a chemical compound that has been widely studied for its potential applications in scientific research. CDMA is a member of the aniline family of compounds, which are known for their diverse range of biological activities.
Applications De Recherche Scientifique
Facile Synthesis and Antimicrobial Activity
A study by Banoji et al. (2022) explored the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which could be related to 3-Chloro-4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)aniline due to the presence of pyrazolyl groups. This research highlighted a facile one-pot synthetic method that produced compounds exhibiting significant antibacterial and antifungal activities. The method's efficiency is attributed to the use of common organocatalysts and inexpensive materials, yielding products with potential applications in fluorescence probes for biological imaging (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Novel Heterocyclic Disazo Dyes
Demirçalı's 2021 study on the synthesis of novel heterocyclic disazo dyes containing pyrazole and phenylpyrazole parts provides insights into the chemical versatility of pyrazole-derived compounds. These dyes have been investigated for their solvatochromic properties and potential applications, indicating their significance in both the dye industry and research on solvent effects and acid-base sensitive characteristics (Demirçalı, 2021).
Synthesis and Application in Polymerization
The work by Kim et al. (2012) on the synthesis of Zn(II) chloride complexes with N,N-bis(1H-pyrazolyl-1-methyl)aniline derivatives, including modifications on the phenyl ring, showcases the application of such compounds in catalyzing the polymerization of methyl methacrylate. This demonstrates the compound's relevance in materials science, specifically in creating polymers with higher molecular weight and narrow polydispersity index ranges (Kim, Woo, Kim, Lee, Kim, & Lee, 2012).
Antimicrobial Pyrazole Dyes
Karabacak et al. (2015) synthesized novel pyrazole azo compounds and examined their antimicrobial activities against pathogenic bacteria. This study highlights the potential of pyrazole-based compounds in developing new antimicrobial agents, showcasing their broad application in pharmaceuticals and medicinal chemistry (Karabacak, Tilki, Tuncer, & Cengiz, 2015).
Environmental Applications
A novel Hybrid Photo-electrocatalytic Oxidation method for treating wastewater containing stubborn organic matters like 3,4-dimethylaniline showcases potential environmental applications. This innovative approach, detailed by Li et al. (2020), emphasizes the compound's role in environmental remediation and the treatment of industrial wastewaters (Li, Li, Tang, Zhang, Jiang, & Li, 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would require further investigation.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to downstream effects
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
Factors such as temperature, ph, and the presence of other compounds can greatly affect the action of a compound
Propriétés
IUPAC Name |
3-chloro-4-[(2,5-dimethylpyrazol-3-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8-5-10(16(2)15-8)7-17-12-4-3-9(14)6-11(12)13/h3-6H,7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDGIXMSQPTASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)COC2=C(C=C(C=C2)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

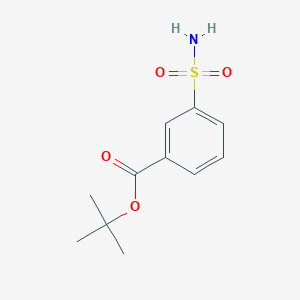
![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2856661.png)
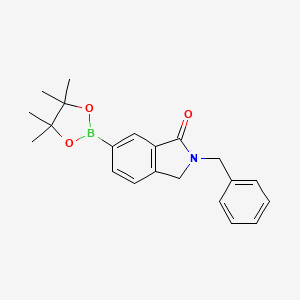
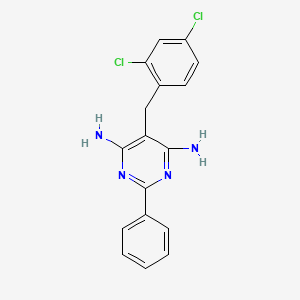
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)
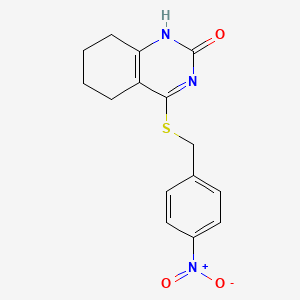
![1-(benzo[d]isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B2856670.png)


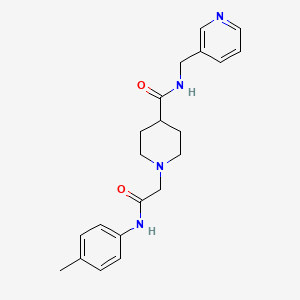
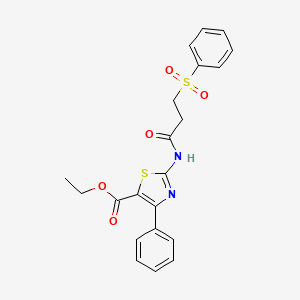
![N-Butan-2-yl-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2856679.png)
